Chemical Properties of Julolidine Hydrobromide: A Technical Guide
Chemical Properties of Julolidine Hydrobromide: A Technical Guide
Executive Summary
Julolidine hydrobromide (CAS: 83646-41-7) is the hydrobromide salt of julolidine (2,3,6,7-tetrahydro-1H,5H-benzo[ij]quinolizine).[1] While the free base is a ubiquitously used intermediate in the synthesis of high-performance fluorescent dyes, the hydrobromide salt represents a critical stabilization form.[1] It arrests the oxidation sensitivity of the electron-rich nitrogen center, allowing for long-term storage and precise stoichiometry in reaction planning.[1]
This guide details the chemical behavior of the julolidine moiety, emphasizing the structural rigidity that defines its utility in "push-pull" chromophores and molecular rotors.[1]
Physicochemical Profile
The transition from julolidine free base to its hydrobromide salt alters physical properties significantly, primarily affecting solubility and thermal stability.[1] The salt form effectively "banks" the reactivity of the nitrogen lone pair until released by a base.[1]
Comparative Data Table
| Property | Julolidine (Free Base) | Julolidine Hydrobromide |
| CAS Number | 479-59-4 | 83646-41-7 |
| Formula | ||
| Molecular Weight | 173.26 g/mol | 254.17 g/mol |
| Physical State | Colorless/Pale solid or liquid | White crystalline powder |
| Melting Point | 34–40 °C | 239–242 °C |
| Solubility | Organic solvents (DCM, Toluene) | Water, Methanol, DMSO |
| Stability | Air-sensitive (oxidizes to red) | Stable solid; Hygroscopic |
| Acidity ( | ~5.7 (Conjugate acid) | N/A (Salt form) |
Structural Analysis: The "Locked" Nitrogen
The chemical uniqueness of julolidine stems from its fused ring system.[1] In typical anilines (like N,N-diethylaniline), the alkyl chains can rotate, allowing the nitrogen lone pair to decouple from the phenyl ring's
In julolidine, the trimethylene bridges lock the nitrogen lone pair into a planar conformation with the benzene ring.[1] This results in:
-
Maximal Orbital Overlap: The
interaction is permanent.[1] -
Enhanced Nucleophilicity: The C-9 position (para to nitrogen) is exceptionally electron-rich.[1]
-
Low Oxidation Potential: It is more easily oxidized than non-rigid analogs, necessitating the HBr salt form for storage.[1]
Figure 1: Structural comparison illustrating why Julolidine's rigidity prevents non-radiative decay via Twisted Intramolecular Charge Transfer (TICT), making it superior for dye synthesis.[1]
Synthetic Utility & Reactivity[1][5]
The hydrobromide salt is typically converted back to the free base in situ or immediately prior to reaction to restore nucleophilicity.[1] Once free, the molecule acts as a potent coupling partner.[1]
Electrophilic Aromatic Substitution (EAS)
The C-9 position is the primary reactive site.[1] The electron density provided by the locked nitrogen makes julolidine highly susceptible to electrophilic attack.[1]
-
Vilsmeier-Haack Formylation: Reacting with
yields 9-formyljulolidine, a universal precursor for coumarin and hemicyanine dyes.[1] -
Bromination: Controlled bromination yields 9-bromojulolidine, used in cross-coupling reactions (Suzuki-Miyaura).[1]
Mechanism of Action in Molecular Rotors
Julolidine derivatives are "molecular rotors."[1] In low-viscosity solvents, the excited state can relax non-radiatively by twisting.[1] In high-viscosity environments (like cell membranes or polymerizing plastics), this twisting is mechanically suppressed, forcing relaxation via fluorescence.[1] This makes julolidine-based dyes excellent microviscosity sensors .[1]
Experimental Protocol: Salt-Based Purification
Context: Researchers often synthesize julolidine from tetrahydroquinoline and 1-bromo-3-chloropropane.[1] The crude product is an oily mixture containing unreacted amines.[1] The following protocol uses the HBr salt formation as a self-validating purification step , exploiting the high melting point and crystallization properties of Julolidine HBr.
Reagents
-
Crude Julolidine reaction mixture[1]
-
Hydrobromic acid (48% aq) or HBr in Acetic Acid
-
Ethanol (cold)
-
Diethyl Ether[1]
Step-by-Step Methodology
-
Extraction: Dissolve the crude organic residue in a minimal amount of Ethanol.
-
Acidification: Dropwise, add concentrated HBr (48%) with vigorous stirring.
-
Observation: The solution will warm (exothermic protonation).
-
Checkpoint: Monitor pH; ensure pH < 2.[1]
-
-
Crystallization: Cool the mixture to 0°C. If precipitation is slow, add Diethyl Ether until turbidity persists, then refrigerate overnight.
-
Why: Julolidine HBr is insoluble in ether/cold ethanol, while impurities often remain in solution.[1]
-
-
Filtration: Filter the white/off-white precipitate under vacuum.[1] Wash the cake with cold Acetone/Ether (1:1).
-
Result: This solid is Julolidine Hydrobromide .[1] It can be stored indefinitely without oxidation (unlike the oil).
-
-
Liberation (Optional): To recover the base for synthesis:
Figure 2: Purification workflow utilizing the solubility differential between the crude base and the hydrobromide salt.[1]
Handling and Safety
Julolidine hydrobromide is classified as acutely toxic and corrosive.[1]
-
Hazard Statements: H301 (Toxic if swallowed), H314 (Causes severe skin burns).[1][2]
-
Storage: The HBr salt is hygroscopic.[1] Store in a desiccator at room temperature. The free base must be stored under inert gas (Argon/Nitrogen) at 2–8°C to prevent oxidation (reddening).
-
PPE: Nitrile gloves, safety goggles, and a fume hood are mandatory.[1] The dust of the salt form is a respiratory irritant.[1]
References
-
Glass, D. B., & Weissberger, A. (1946).[1] Julolidine Synthesis. Organic Syntheses, 26, 40. Retrieved January 28, 2026, from [Link][1]
-
National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 12255670, Julolidine hydrobromide. Retrieved January 28, 2026, from [Link][1]
-
Barbero, N., et al. (2012).[1] Synthesis, optical characterization and crystal structure of a phenylazojulolidine derivative. Dyes and Pigments, 92(3), 1177-1183.[1] Retrieved January 28, 2026, from [Link][1]
